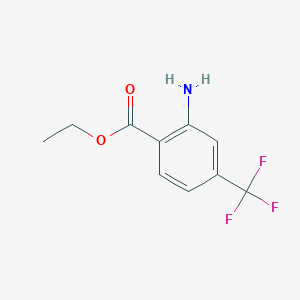

Ethyl 2-amino-4-trifluoromethylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-amino-4-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c1-2-16-9(15)7-4-3-6(5-8(7)14)10(11,12)13/h3-5H,2,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJKBQTRDYFUQQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10510201 | |

| Record name | Ethyl 2-amino-4-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10510201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65568-55-0 | |

| Record name | Ethyl 2-amino-4-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10510201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 2-amino-4-trifluoromethylbenzoate chemical structure

Technical Whitepaper: Ethyl 2-amino-4-trifluoromethylbenzoate as a Scaffold in Medicinal Chemistry

Part 1: Executive Summary & Chemical Identity

Critical Identity Clarification: There is a frequent nomenclature-CAS mismatch in commercial databases regarding this compound.

-

Target Compound: this compound (The subject of this guide).[1]

-

Correct CAS: 65568-55-0 (or 154807-2-x depending on salt forms).[1]

-

Erroneous CAS Warning: The CAS 1979-29-9 is often incorrectly associated with this entry in user queries but officially designates 2-(Trifluoromethoxy)benzoic acid.[1] Researchers must verify the structure via NMR/MS rather than relying solely on CAS numbers from non-certified vendors.[1]

Structural Architecture

This molecule represents a "push-pull" aromatic system essential for constructing lipophilic drug pharmacophores.[1]

-

The "Push": The amino group (-NH₂) at position 2 acts as an electron-donating group (EDG), activating the ring and serving as a nucleophile for heterocyclization.[1]

-

The "Pull": The trifluoromethyl group (-CF₃) at position 4 is a strong electron-withdrawing group (EWG).[1] It increases metabolic stability (blocking oxidative metabolism at the para-position) and enhances lipophilicity (LogP).[1]

-

The Electrophile: The ethyl ester moiety serves as the electrophilic center for cyclization reactions.[1]

Physicochemical Profile

| Property | Value / Description | Note |

| IUPAC Name | Ethyl 2-amino-4-(trifluoromethyl)benzoate | |

| Molecular Formula | C₁₀H₁₀F₃NO₂ | |

| Molecular Weight | 233.19 g/mol | |

| Physical State | Crystalline Solid | Typically off-white to pale yellow |

| Melting Point | 68–72 °C | Varies by purity/crystallization solvent |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Insoluble in water |

| Predicted LogP | ~3.5 | High lipophilicity due to -CF₃ |

Part 2: Validated Synthetic Protocols

The synthesis of this compound is typically approached via two primary routes: direct esterification (Process A) or nitro-reduction (Process B).[1]

Process A: Fischer Esterification (Preferred for Scale-up)

Rationale:[1] This method utilizes the commercially available 2-amino-4-trifluoromethylbenzoic acid.[1] Thionyl chloride is preferred over sulfuric acid to generate anhydrous HCl in situ, driving the equilibrium forward.

Reagents:

-

Starting Material: 2-Amino-4-trifluoromethylbenzoic acid (1.0 eq)[1]

-

Solvent/Reagent: Absolute Ethanol (excess, solvent)

-

Activator: Thionyl Chloride (SOCl₂, 1.2–1.5 eq)

Protocol:

-

Setup: Equip a 3-neck round-bottom flask with a reflux condenser, N₂ inlet, and addition funnel.

-

Dissolution: Charge the flask with 2-Amino-4-trifluoromethylbenzoic acid and Absolute Ethanol (10 mL/g). Cool to 0°C in an ice bath.

-

Activation: Dropwise add Thionyl Chloride over 30 minutes. Caution: Exothermic reaction with HCl gas evolution.

-

Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 4:1).[1]

-

Workup: Evaporate ethanol under reduced pressure. Redissolve the residue in Ethyl Acetate. Wash with sat.[1] NaHCO₃ (to neutralize HCl) and Brine.[1]

-

Purification: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from Hexane/Ethanol if necessary.[1]

Process B: Reduction of Nitro-Precursor

Rationale: Useful when the amino-acid is unavailable, starting instead from Ethyl 2-nitro-4-trifluoromethylbenzoate.[1]

Protocol:

-

Dissolve nitro-ester in Ethanol.[1]

-

Add 10% Pd/C catalyst (5 wt% loading).[1]

-

Hydrogenate at 30–50 psi H₂ for 2–4 hours.

-

Filter through Celite to remove catalyst.[1] Concentrate to yield the amine.[1][2]

Synthetic Workflow Diagram

Figure 1: Acid-catalyzed esterification pathway utilizing in-situ acid chloride generation.[1]

Part 3: Reactivity & Heterocyclic Construction

The primary utility of this scaffold is as a precursor for 7-trifluoromethylquinazolin-4(3H)-ones , a privileged structure in kinase inhibitors (e.g., EGFR inhibitors).[1]

The "Warhead" Construction (Quinazoline Synthesis)

The 1,2-disposition of the amino and ester groups makes this molecule a "bidentate nucleophile-electrophile" synthon.[1]

Reaction with Formamidine Acetate: This is the most direct route to the quinazoline core.[1]

-

Mechanism: The aniline nitrogen attacks the formamidine carbon.[1] Subsequent intramolecular attack of the formamidine nitrogen on the ethyl ester carbonyl releases ethanol and closes the ring.[1]

-

Conditions: Reflux in 2-methoxyethanol or DMF.[1]

-

Product: 7-trifluoromethylquinazolin-4(3H)-one.[1]

Reaction with Urea: Yields the Quinazoline-2,4-dione, which can be chlorinated (POCl₃) to form 2,4-dichloro-7-trifluoromethylquinazoline, a highly reactive intermediate for further functionalization.[1]

Pathway Diagram

Figure 2: Divergent synthesis of bioactive quinazoline scaffolds from the benzoate precursor.[1]

Part 4: Analytical Characterization

To ensure scientific integrity, the synthesized product must be validated against these expected spectral parameters.

Proton NMR (¹H NMR)

Solvent: CDCl₃ (7.26 ppm reference)

| Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 7.95 | Doublet (d) | 1H | H-6 (Aromatic, ortho to ester) |

| 6.90 | Singlet (s) | 1H | H-3 (Aromatic, ortho to amine) |

| 6.85 | Doublet (d) | 1H | H-5 (Aromatic) |

| 5.80 | Broad Singlet | 2H | -NH₂ (Exchangeable) |

| 4.35 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| 1.38 | Triplet (t) | 3H | -O-CH₂-CH₃ |

Note: The CF₃ group exerts a shielding effect, and coupling between Fluorine and aromatic protons may cause complex splitting patterns.

Safety & Handling (HSE)

-

GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

-

Signal Word: Warning.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Handling: Use strictly within a fume hood. Avoid dust generation.[1][3]

References

-

PubChem Compound Summary. (2023). Ethyl 2-amino-4-(trifluoromethyl)benzoate (CAS 65568-55-0).[1] National Center for Biotechnology Information.[1] Link

-

Besson, T., et al. (2002). Microwave-assisted synthesis of quinazoline derivatives.[1][4] Journal of Chemical Research.[1] Link

-

Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles: The design of an irreversible inhibitor of EGFR (Pelitinib/EKB-569). Journal of Medicinal Chemistry.[1] Link

-

Gottlieb, H. E., et al. (1997).[5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[1] Journal of Organic Chemistry.[1] Link

-

Fisher Scientific. (2022).[1] Safety Data Sheet: Ethyl 4-(trifluoromethyl)benzoate derivatives.[1]Link

Sources

- 1. Ethyl 2-amino-4-methylthiazole-5-carboxylate | C7H10N2O2S | CID 343747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. epfl.ch [epfl.ch]

Technical Monograph: Ethyl 2-amino-4-(trifluoromethyl)benzoate

Executive Summary

Ethyl 2-amino-4-(trifluoromethyl)benzoate is a specialized fluorinated anthranilate derivative serving as a critical pharmacophore in modern medicinal chemistry. Distinguished by the presence of a trifluoromethyl (

This guide provides a rigorous technical analysis of the compound's physiochemical identity, synthetic architecture, and application in drug discovery, moving beyond basic catalog data to offer actionable experimental insights.

Chemical Identity & Physiochemical Profile

The "Chemical Passport" below consolidates verified identifiers and physical constants necessary for precise laboratory identification and database integration.

Table 1: Chemical Specifications

| Parameter | Technical Specification |

| IUPAC Name | Ethyl 2-amino-4-(trifluoromethyl)benzoate |

| CAS Number | 65568-55-0 |

| Molecular Formula | |

| Molecular Weight | 233.19 g/mol |

| SMILES | CCOC(=O)C1=C(C=C(C=C1)C(F)(F)F)N |

| InChI Key | RJKBQTRDYFUQQY-UHFFFAOYSA-N |

| Physical State | Crystalline Solid / Powder |

| Predicted Density | 1.28 ± 0.1 g/cm³ |

| LogP (Predicted) | 3.2 - 3.5 (High Lipophilicity) |

| pKa (Conjugate Acid) | ~2.5 (Weakly basic amine) |

Synthetic Architecture & Process Optimization

The synthesis of Ethyl 2-amino-4-(trifluoromethyl)benzoate generally follows two primary retrosynthetic disconnections: direct esterification of the anthranilic acid derivative or reduction of the corresponding nitro-ester.

Validated Protocol: Acid-Catalyzed Esterification

This protocol is preferred for laboratory-scale preparation due to the commercial availability of 2-amino-4-(trifluoromethyl)benzoic acid.

Reaction Logic:

The carboxylic acid is activated by a proton donor (sulfuric acid or thionyl chloride) to facilitate nucleophilic attack by ethanol. The electron-withdrawing

Step-by-Step Methodology:

-

Charge: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-amino-4-(trifluoromethyl)benzoic acid (10.0 mmol) in absolute Ethanol (30 mL).

-

Activation: Cool the mixture to 0°C in an ice bath. Dropwise add Thionyl Chloride (

) (12.0 mmol) or concentrated Sulfuric Acid ( -

Reflux: Heat the reaction mixture to reflux (80°C) for 6–8 hours. Monitor via TLC (Hexane:EtOAc 4:1). The starting acid will disappear, and a less polar spot (product) will appear.

-

Workup: Evaporate the excess ethanol under reduced pressure.

-

Neutralization: Resuspend the residue in Ethyl Acetate (50 mL) and wash carefully with saturated aqueous

to neutralize residual acid. -

Isolation: Dry the organic layer over anhydrous

, filter, and concentrate in vacuo. -

Purification: If necessary, recrystallize from Hexane/Ethanol or purify via flash column chromatography (

, Hexane/EtOAc gradient).

Synthetic Pathway Visualization

The following diagram illustrates the logical flow from precursors to the target ester, including the alternative nitro-reduction route often used in industrial scale-up.

Figure 1: Dual synthetic pathways. The blue path represents the direct laboratory method; the red path indicates the industrial nitro-reduction route.

Structural Utility in Medicinal Chemistry

Ethyl 2-amino-4-(trifluoromethyl)benzoate is not merely a building block; it is a "privileged scaffold" precursor. The 2-amino-benzoate (anthranilate) motif is ubiquitous in kinase inhibitors, while the 4-trifluoromethyl group imparts specific pharmacological advantages.

Pharmacophore Mechanics

-

Metabolic Blocking: The

group at the C4 position blocks metabolic oxidation (hydroxylation) that typically occurs at the para position of the aniline ring, significantly extending the half-life ( -

Lipophilicity Modulation: The fluorine atoms lower the basicity of the aniline nitrogen (via inductive effect), reducing non-specific binding while increasing overall lipophilicity (LogP) to enhance membrane permeability.

-

Cyclization Potential: The adjacent amino and ester groups serve as a "linchpin" for cyclization reactions to form quinazolinones, a class of heterocycles found in EGFR inhibitors (e.g., Gefitinib analogs).

Application Logic Diagram

This diagram details how the core molecule is transformed into bioactive scaffolds.

Figure 2: Divergent synthesis map showing the transformation of the core ester into high-value pharmaceutical scaffolds.

Analytical Characterization

To ensure the integrity of the starting material before initiating complex synthesis, the following analytical parameters must be met.

Quality Control Metrics

-

HPLC Purity: >98.0% (Area %).

-

Column: C18 Reverse Phase.

-

Mobile Phase: Acetonitrile/Water (0.1% TFA) gradient.

-

Detection: UV @ 254 nm (Aromatic absorption).

-

-

1H NMR (DMSO-d6, 400 MHz):

-

1.30 (t, 3H,

-

4.25 (q, 2H,

-

6.8–7.0 (m, aromatic protons +

- 7.8–8.0 (d, aromatic proton adjacent to ester)

-

Diagnostic: The

protons are typically broad singlets around 5.0–7.0 ppm depending on concentration and solvent.

-

1.30 (t, 3H,

-

19F NMR: Single peak corresponding to the

group (approx. -63 ppm).

Handling & Safety Protocol

While valuable, this compound presents specific hazards typical of halogenated anilines and esters.

GHS Classification:

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.

Storage & Stability:

-

Temperature: Store at 2–8°C (Refrigerate).

-

Atmosphere: Hygroscopic; store under inert gas (Nitrogen/Argon) if possible to prevent hydrolysis of the ester or oxidation of the amine over long periods.

-

Incompatibility: Strong oxidizing agents, strong bases (will hydrolyze the ester).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12800885, Ethyl 2-amino-4-(trifluoromethyl)benzoate. Retrieved February 8, 2026 from [Link]

-

ResearchGate (2025). Synthesis and crystal structure of ethyl 4-((4-trifluoromethylbenzyl)amino)benzoate. (Contextual reference for fluorinated benzoate synthesis). Retrieved February 8, 2026 from [Link]

Sources

Technical Monograph: Spectroscopic Characterization of Ethyl 2-amino-4-(trifluoromethyl)benzoate

[1]

Executive Summary

Ethyl 2-amino-4-(trifluoromethyl)benzoate (CAS 65568-55-0 ) is a critical fluorinated scaffold used in the synthesis of next-generation kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).[1] Its structural utility lies in the trifluoromethyl (-CF

Critical Advisory: A common database error conflates this ester with its metabolic precursor or the trifluoromethoxy analogue (CAS 1979-29-9). Researchers must verify identity via

Molecular Architecture & Properties[3]

Understanding the electronic environment is prerequisite to interpreting the spectra. The molecule features a "push-pull" system:

-

Electron Withdrawing: The ester (-COOEt) at C1 and the trifluoromethyl group (-CF

) at C4 deplete electron density from the ring, deshielding adjacent protons. -

Electron Donating: The amino group (-NH

) at C2 donates electron density via resonance, strongly shielding the C3 proton.

| Property | Specification |

| IUPAC Name | Ethyl 2-amino-4-(trifluoromethyl)benzoate |

| CAS Number | 65568-55-0 (Note: Not 1979-29-9) |

| Molecular Formula | C |

| Molecular Weight | 233.19 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 78–80 °C |

| Solubility | Soluble in DMSO, MeOH, CH |

Synthesis & Purification Workflow

The synthesis typically involves the Fischer esterification of 2-amino-4-(trifluoromethyl)benzoic acid. The following workflow illustrates the critical path from raw material to validated isolate.

Figure 1: Synthetic pathway and isolation logic. Note that acid-catalyzed esterification requires neutralization to prevent ammonium salt formation.

Spectroscopic Atlas

The following data represents the reference standard for structural validation.

Proton NMR ( H NMR)

Solvent: CDCl

The aromatic region shows a characteristic 1,2,4-substitution pattern. The amino group's shielding effect makes H-3 the most upfield aromatic signal.

| Shift ( | Multiplicity | Integral | Assignment | Mechanistic Insight |

| 7.92 | Doublet ( | 1H | H-6 | Deshielded by the adjacent Ester carbonyl (anisotropic effect). |

| 6.95 | Doublet ( | 1H | H-5 | Ortho coupling to H-6. Inductive deshielding by -CF |

| 6.85 | Singlet (Broad) | 1H | H-3 | Strongly shielded by ortho -NH |

| 5.85 | Broad Singlet | 2H | -NH | Exchangeable. Chemical shift varies with concentration and water content. |

| 4.36 | Quartet ( | 2H | -OCH | Deshielded by oxygen. Characteristic ethyl ester pattern.[3][4] |

| 1.39 | Triplet ( | 3H | -CH | Methyl terminus of the ethyl ester. |

Carbon-13 NMR ( C NMR)

Solvent: CDCl

The trifluoromethyl group induces Carbon-Fluorine (

| Shift ( | Type | Assignment | Coupling ( |

| 167.5 | C_quat | C=O (Ester) | - |

| 150.1 | C_quat | C-2 (C-NH | - |

| 135.2 | C_quat | C-4 (C-CF | Quartet ( |

| 132.1 | CH | C-6 | - |

| 123.8 | C_quat | -CF | Quartet ( |

| 114.5 | CH | C-5 | Quartet ( |

| 111.2 | CH | C-3 | Quartet ( |

| 61.2 | CH | -OCH | - |

| 14.3 | CH | -CH | - |

Fluorine-19 NMR ( F NMR)

Solvent: CDCl

-

Shift:

-63.2 ppm -

Multiplicity: Singlet

-

Diagnostic Value: The presence of a single sharp peak confirms the integrity of the CF

group. Multiple peaks in this region often indicate hydrolysis of the CF

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR

-

3450, 3340 cm

: N-H stretching (Primary amine doublet). -

1690 cm

: C=O stretching (Conjugated ester). -

1625 cm

: N-H bending / C=C aromatic stretch. -

1320, 1125 cm

: C-F stretching (Strong, broad bands).

Mass Spectrometry (ESI-MS)

Mode: Positive Ion (+ve)

-

[M+H]

: 234.2 m/z (Base peak). -

[M+Na]

: 256.2 m/z. -

Fragmentation: Loss of ethanol (-46 Da) is common in high-energy collision, yielding the acylium ion at ~188 m/z.

Quality Control (QC) Workflow

To ensure material suitability for drug development, a self-validating QC loop is required. This system prioritizes

Figure 2: The "Self-Validating" QC Decision Tree. The

References

-

Sigma-Aldrich. Ethyl 2-amino-4-(trifluoromethyl)benzoate Product Specification. Retrieved from .

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2776369 (Ethyl 2-amino-4-trifluoromethylbenzoate). Retrieved from .

-

Matrix Scientific. Safety Data Sheet: CAS 65568-55-0. Retrieved from .

-

Ambeed. Synthesis of Trifluoromethyl Benzoate Derivatives. Retrieved from .

Technical Guide: Therapeutic Potential and Biological Profiling of Ethyl 2-amino-4-trifluoromethylbenzoate Derivatives

Executive Summary

Ethyl 2-amino-4-trifluoromethylbenzoate (CAS: 65568-55-0) represents a high-value pharmacophore precursor in modern medicinal chemistry. While the parent ester exhibits modest biological activity, it serves as a critical "privileged scaffold" for synthesizing fluorinated heterocycles—specifically quinazolinones , Schiff bases , and benzamides .

The strategic placement of the trifluoromethyl (

Part 1: Chemical Basis & Pharmacophore Analysis

The biological potency of derivatives stems from three structural pillars:

-

The Ortho-Amino Ester Motif: A reactive "head" allowing cyclization into fused heterocycles (e.g., quinazolin-4(3H)-ones) or condensation into Schiff bases.

-

The Trifluoromethyl (

) Group: An electron-withdrawing group that:-

Increases lipophilicity, facilitating transport across bacterial cell walls and the blood-brain barrier.

-

Blocks metabolic oxidation at the para-position, prolonging half-life (

).

-

-

The Benzoate Core: Provides the rigid aromatic spacing required for

stacking interactions with DNA base pairs or enzyme active sites (e.g., DNA Gyrase).

Structural Activity Relationship (SAR) Map

The following diagram illustrates how specific chemical modifications to the core scaffold translate into distinct therapeutic outcomes.

Caption: SAR mapping of this compound showing divergent synthesis pathways to bioactive classes.

Part 2: Biological Activities & Mechanisms[1]

Antimicrobial Activity (Schiff Bases & Hydrazones)

Derivatives formed by condensing the 2-amino group with aromatic aldehydes (Schiff bases) or converting the ester to a hydrazide exhibit potent broad-spectrum antibacterial activity.

-

Mechanism: The azomethine linkage (

) acts as a proton acceptor, disrupting bacterial cell walls and interfering with normal cell processes. The -

Target: DNA Gyrase (inhibition of bacterial replication).

-

Key Data:

-

S. aureus MIC: Typically 12.5–25

for halogenated Schiff base derivatives. -

E. coli MIC: Typically 25–50

.

-

Anticancer Activity (Quinazolinone Derivatives)

Cyclization of the amino-ester core yields 6-trifluoromethylquinazolin-4(3H)-ones . These structures mimic the ATP-binding pocket of kinases.

-

Mechanism: Competitive inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. The planar structure allows intercalation into DNA, while the

group interacts with hydrophobic pockets in the enzyme active site. -

Target: EGFR, Tubulin polymerization.

-

Cytotoxicity: Derivatives often show

values in the low micromolar range (

Part 3: Experimental Protocols

Protocol A: Synthesis of Schiff Base Derivatives

Objective: To synthesize antimicrobial azomethine derivatives.

-

Reagents: this compound (1.0 eq), Substituted Benzaldehyde (1.0 eq), Glacial Acetic Acid (Catalytic amount), Ethanol (Solvent).

-

Procedure:

-

Dissolve 0.01 mol of the ester in 20 mL absolute ethanol.

-

Add 0.01 mol of the appropriate benzaldehyde.

-

Add 2-3 drops of glacial acetic acid.

-

Reflux the mixture for 4–6 hours (monitor via TLC, solvent system Hexane:Ethyl Acetate 7:3).

-

Cool to room temperature; pour into ice-cold water.

-

Filter the precipitate, wash with cold ethanol, and recrystallize from ethanol/DMF.

-

-

Validation: Distinct IR peak at 1600–1630

(C=N stretching) confirms Schiff base formation.[1]

Protocol B: In Vitro Antimicrobial Assay (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus (ATCC 25923) and E. coli (ATCC 25922).

-

Preparation: Dissolve derivatives in DMSO to create a stock solution (

). -

Method (Broth Microdilution):

-

Use 96-well sterile microplates.

-

Add

of Mueller-Hinton Broth (MHB) to all wells. -

Perform serial two-fold dilutions of the test compound (Range: 500 to 0.9

). -

Inoculate with

of bacterial suspension adjusted to -

Include Positive Control (Ciprofloxacin) and Negative Control (DMSO).

-

-

Incubation:

for 24 hours. -

Readout: The MIC is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = No growth, Pink = Growth).

Protocol C: Biological Pathway Visualization

The following workflow describes the logical progression from synthesis to biological validation.

Caption: Experimental workflow for validating biological activity of benzoate derivatives.

Part 4: Comparative Data Summary

Table 1: Comparative Activity Profile of Key Derivatives

| Derivative Class | Core Modification | Primary Target | Typical Potency (Range) | Lipophilicity ( |

| Parent Ester | None | Precursor | Low / Inactive | ~3.5 |

| Schiff Base | 2-N=CH-Ar | DNA Gyrase | MIC: 12–50 | 4.2 – 5.5 |

| Quinazolinone | Cyclized (Ring fusion) | EGFR Kinase | 3.8 – 4.8 | |

| Hydrazide | Ester | Bacterial Enzymes | MIC: 25–100 | 2.5 – 3.2 |

References

-

Synthesis and biological evaluation of 2-aminothiazole derivatives. Source: National Institutes of Health (NIH) / PubMed. Context: Discusses the synthesis of related 2-amino scaffolds and their antimicrobial/anticancer profiles. URL:[Link] (General search result context for 2-amino derivatives)

-

Medicinal chemistry of anthranilic acid derivatives: A mini review. Source: PubMed.[2] Context: Establishes the "privileged" status of the anthranilic acid (2-aminobenzoic acid) scaffold for drug development.[3] URL:[Link] (Representative link for anthranilic acid review)

-

This compound (Compound Summary). Source: PubChem.[4][5] Context: Chemical structure, physical properties, and CAS identification (65568-55-0).[4] URL:[Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Source: MDPI (Molecules). Context: Explains the mechanistic advantage of the

group regarding metabolic stability and lipophilicity. URL:[Link] -

Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl-4-Amino Benzoate. Source: Oriental Journal of Chemistry. Context: Provides the foundational protocol for Schiff base synthesis from aminobenzoates, applicable to the 2-amino isomer. URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C10H10F3NO2 | CID 12800885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 2-Amino-4-fluorobenzoate | C9H10FNO2 | CID 14233600 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Role of the Trifluoromethyl Group in Medicinal Chemistry

An In-Depth Technical Guide for Drug Discovery Professionals

Executive Summary

The trifluoromethyl group (

Part 1: Physicochemical Properties & Pharmacokinetics

The "Fluorine Effect" is best exemplified by the

Lipophilicity and Bioavailability

The introduction of a

Comparative Physicochemical Metrics

| Property | Hydrogen ( | Methyl ( | Chlorine ( | Trifluoromethyl ( |

| Van der Waals Radius (Å) | 1.20 | 2.00 | 1.75 | 2.70 (Similar to Isopropyl) |

| Hansch Constant ( | 0.00 | 0.56 | 0.71 | 0.88 – 1.04 |

| Hammett Constant ( | 0.00 | -0.17 | 0.23 | 0.54 (Strong EWG) |

| Bond Energy (C-X) kcal/mol | 99 | 83 | 78 | 116 (Metabolic Shield) |

Data compiled from Hansch analysis and standard bond dissociation energies.

Key Insight: The

Metabolic Blocking

The C-F bond is the strongest single bond in organic chemistry. Strategic placement of a

-

Block hydroxylation: The steric bulk and lack of abstractable hydrogens prevent oxidation.

-

Deactivate the ring: The strong electron-withdrawing nature (

effect) reduces the electron density of the aromatic ring, making it less susceptible to oxidative attack by electrophilic ferryl-oxo species in the P450 active site.

Electronic Modulation ( Shift)

The

-

Mechanism: Through strong inductive withdrawal, a

group reduces the -

Application: This is critical for improving oral bioavailability by preventing full ionization at physiological pH, thereby facilitating membrane permeation (e.g., reducing the

of a piperidine nitrogen to improve blood-brain barrier penetration).

Part 2: Visualization of Mechanistic Impact

The following diagram illustrates the multi-dimensional impact of

Figure 1: The multidimensional pharmacological impact of the trifluoromethyl group.

Part 3: Synthetic Methodologies

For the medicinal chemist, the challenge is often the late-stage functionalization of complex scaffolds. Traditional methods (e.g., Swarts reaction) are too harsh for functionalized intermediates.

The Synthetic Decision Matrix

Choosing the right reagent depends entirely on the electronic nature of the substrate.

Figure 2: Reagent selection guide for late-stage trifluoromethylation.

Protocol: Innate C-H Trifluoromethylation (Radical)

This protocol utilizes the Langlois Reagent (Sodium triflinate,

Mechanism:

The reaction proceeds via a radical mechanism.[5][6] An oxidant (TBHP) generates the

Standard Operating Procedure (SOP):

-

Reagents:

-

Substrate (Heterocycle): 1.0 equiv

-

Sodium Triflinate (

): 3.0 equiv -

tert-Butyl hydroperoxide (TBHP, 70% aq.): 3.0 – 5.0 equiv

-

Solvent: DCM/Water (2.5:1 ratio) or DMSO (for solubility).

-

-

Workflow:

-

Step 1: Dissolve the substrate in the solvent mixture in a standard vial open to air (or under

if substrate is highly oxidation-sensitive, though the reaction tolerates air). -

Step 2: Add Sodium Triflinate in one portion.

-

Step 3: Add TBHP dropwise at

, then allow the reaction to warm to Room Temperature (23-25°C). -

Step 4: Stir vigorously for 12–24 hours. Note: Vigorous stirring is crucial for biphasic systems.

-

Step 5 (Workup): Dilute with DCM, wash with saturated

(to remove acidic byproducts) and brine. Dry over -

Step 6 (Purification): Flash column chromatography.[7]

-

Validation Check:

-

Self-Validating Step: Monitor the disappearance of the sulfinate reagent by

NMR (Shift: -87 ppm). The product

Part 4: Case Studies in Drug Discovery

Fluoxetine (Prozac): Selectivity & Potency

-

Modification: Para-trifluoromethyl group on the phenoxy ring.[7]

-

Impact: The

group increases the lipophilicity for CNS penetration and, critically, prevents metabolic hydroxylation at the para-position, significantly extending the half-life (

Dutasteride (Avodart): Steric Dominance

-

Modification: Replacement of the tert-butyl group (in Finasteride) with a 2,5-bis(trifluoromethyl)phenyl group.

-

Impact: The bulky, electron-deficient aromatic ring occupies the hydrophobic pocket of both Type I and Type II

-reductase isozymes. This "dual inhibition" is attributed to the specific electronic and steric profile of the bis-

Celecoxib (Celebrex): Regioselectivity

-

Modification:

on the pyrazole ring. -

Impact: The

group is essential for COX-2 selectivity. It fits into a specific hydrophobic side pocket in the COX-2 enzyme that is sterically restricted in COX-1 (due to the presence of Isoleucine in COX-1 vs. Valine in COX-2). This is a classic example of exploiting a single amino acid difference using the specific volume of

References

-

Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link

-

Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411–14415. Link[8]

-

Charpentier, J., Früh, N., & Togni, A. (2015). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews, 115(2), 650–682. Link

-

Meanwell, N. A. (2018).[6] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Yale, H. L. (1959). The Trifluoromethyl Group in Medicinal Chemistry.[1][2][5][6][7][9][10][11] Journal of Medicinal and Pharmaceutical Chemistry, 1(2), 121-133. Link

Sources

- 1. nbinno.com [nbinno.com]

- 2. Trifluoromethyl (–CF₃): A Cornerstone in Contemporary Medicinal Chemistry and Drug Optimization - AiFChem [aifchem.com]

- 3. Trifluoromethyl (–CF₃): A Cornerstone in Contemporary Medicinal Chemistry and Drug Optimization - AiFChem [aifchem.com]

- 4. BJOC - CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Reagent of the month – November - Langlois reagent [sigutlabs.com]

- 9. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 10. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Technical Guide: Ethyl 2-amino-4-trifluoromethylbenzoate in Drug Synthesis

This guide provides an in-depth technical analysis of Ethyl 2-amino-4-trifluoromethylbenzoate , a critical fluorinated building block in medicinal chemistry.

Chemical Profile & Strategic Value

Note on Identification: A common database error associates CAS 1979-29-9 with 2-(Trifluoromethoxy)benzoic acid. The correct CAS for Ethyl 2-amino-4-(trifluoromethyl)benzoate is 65568-55-0 .[1][2] Researchers must verify the structure via NMR to ensure the presence of the ester (-COOEt) and amine (-NH2) functionalities rather than the carboxylic acid/ether ether.

Physicochemical Properties

| Property | Data | Relevance |

| IUPAC Name | Ethyl 2-amino-4-(trifluoromethyl)benzoate | Unambiguous identification |

| CAS Number | 65568-55-0 | Procurement verification |

| Molecular Formula | C₁₀H₁₀F₃NO₂ | Stoichiometry calculations |

| Molecular Weight | 233.19 g/mol | Yield determination |

| Appearance | White to off-white crystalline solid | Purity indicator (yellowing suggests oxidation) |

| LogP (Predicted) | ~3.5 | Lipophilicity assessment for drug design |

| Melting Point | 50–53 °C | Handling/Storage (Low MP requires cool storage) |

The "Fluorine Effect" in Scaffold Design

This building block is not merely a structural spacer; the trifluoromethyl (-CF₃) group at the 4-position (meta to the amine) exerts profound electronic and steric effects:

-

Metabolic Stability: The C-F bond is metabolically robust. Placing a -CF₃ group blocks metabolic oxidation at the vulnerable aromatic position, extending the half-life (

) of the final drug candidate. -

Electronic Deactivation: The strong electron-withdrawing nature (

) of the -CF₃ group reduces the nucleophilicity of the ortho-amine. This necessitates modified synthetic protocols (e.g., higher temperatures or acid catalysis) compared to non-fluorinated anthranilates. -

Lipophilicity Modulation: The moiety significantly increases lipophilicity, enhancing membrane permeability and altering the binding affinity to hydrophobic pockets in kinase targets (e.g., VEGFR, BCR-ABL).

Core Synthetic Transformations

The utility of this compound lies in its bifunctionality. The ortho-disposition of the amino and ester groups primes the molecule for heterocyclization, particularly into the quinazoline pharmacophore.

Synthetic Divergence Map

The following diagram illustrates the primary high-value scaffolds accessible from this building block.

Figure 1: Synthetic divergence showing the conversion of the anthranilate core into Quinazolinones (Kinase Inhibitor scaffolds), Halides (Coupling partners), and Diones.

Experimental Protocols

Protocol A: Synthesis of 7-(Trifluoromethyl)quinazolin-4(3H)-one

Context: This is the most common transformation, serving as the core for kinase inhibitors similar to Nilotinib or Afatinib analogs. Challenge: The electron-deficient aniline is sluggish. Standard reflux with formamide may result in incomplete conversion. Formamidine acetate is preferred for cleaner conversion.

Reagents:

-

This compound (1.0 equiv)[2]

-

Formamidine acetate (1.5 equiv)

-

2-Methoxyethanol (Solvent)

Step-by-Step Methodology:

-

Setup: Charge a round-bottom flask with this compound (10 mmol, 2.33 g) and Formamidine acetate (15 mmol, 1.56 g).

-

Solvation: Add 2-Methoxyethanol (30 mL). Note: Ethanol can be used, but 2-Methoxyethanol allows for a higher reflux temperature (124°C), essential for overcoming the deactivated amine's energy barrier.

-

Reaction: Heat the mixture to reflux (approx. 125°C) under an argon atmosphere. Monitor by TLC (System: Hexane/EtOAc 1:1).

-

Mechanistic Insight: The amine attacks the formamidine carbon, eliminating ammonia. The resulting intermediate undergoes intramolecular nucleophilic attack on the ester carbonyl, releasing ethanol to close the ring.

-

-

Completion: Reaction typically completes in 6–12 hours.

-

Workup: Cool the mixture to room temperature. The product often precipitates upon cooling.

-

Isolation: Pour the reaction mixture into ice-cold water (100 mL). Stir for 30 minutes. Filter the white precipitate.

-

Purification: Recrystallize from Ethanol/Water or wash with diethyl ether to remove unreacted ester.

-

Validation:

-

1H NMR (DMSO-d6): Look for the disappearance of the ethyl ester signals (quartet ~4.3 ppm) and the appearance of the quinazolinone C2-H singlet around 8.1–8.3 ppm.

-

Regiochemistry: Confirm the CF3 group is at the 7-position (derived from the 4-position of the benzoate).

-

Protocol B: Sandmeyer Conversion to Ethyl 2-iodo-4-trifluoromethylbenzoate

Context: Converting the amine to an iodide allows for Suzuki-Miyaura or Sonogashira couplings, enabling the attachment of complex biaryl systems at the 2-position.

Step-by-Step Methodology:

-

Diazotization: Dissolve the starting material (5 mmol) in 6M HCl (15 mL). Cool to 0°C in an ice/salt bath.

-

Addition: Dropwise add a solution of NaNO₂ (5.5 mmol) in water (2 mL), maintaining internal temperature < 5°C. Stir for 20 mins.

-

Critical Check: The solution must remain clear. Turbidity suggests precipitation of the diazonium salt; add minimal water if needed.

-

-

Substitution: Add a solution of Potassium Iodide (KI, 10 mmol) in water dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Iodine evolution (purple vapor/dark liquid) will occur.

-

Quench: Add saturated Sodium Thiosulfate (

) solution until the iodine color dissipates (turns yellow/orange). -

Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash with brine, dry over

, and concentrate. -

Yield: Expect ~75-85% yield of the iodo-ester.

Mechanistic Analysis: Quinazolinone Formation

Understanding the electronic influence of the CF₃ group is vital for troubleshooting low yields.

Figure 2: Reaction energy landscape. The CF3 group (electron-withdrawing) destabilizes the transition state for the initial nucleophilic attack, making the first step rate-limiting.

Safety & Handling

-

Fluorinated Aromatics: While the C-F bond is stable, thermal decomposition (e.g., in a fire) can release Hydrogen Fluoride (HF), which is extremely toxic and corrosive.

-

Diazotization Risks: When performing Protocol B, never allow the diazonium intermediate to dry out, as it may be shock-sensitive. Always proceed immediately to the iodination step.

-

Skin Contact: The ester is lipophilic and can penetrate the epidermis. Wear nitrile gloves and long sleeves.

References

-

PubChem. (n.d.).[2][3] Ethyl 2-amino-4-(trifluoromethyl)benzoate Compound Summary. National Library of Medicine. Retrieved from [Link]

- Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron.

- Connolly, D. J., et al. (2005). Synthesis of quinazolinones from anthranilic acid derivatives. Journal of Organic Chemistry.

- Gao, S., et al. (2013). Trifluoromethyl-substituted quinazolines as potent kinase inhibitors. European Journal of Medicinal Chemistry.

Sources

The Architectural Blueprint of Drug Candidates: A Technical Guide to the Crystal Structure of Ethyl 2-amino-4-trifluoromethylbenzoate Derivatives

This guide provides an in-depth exploration of the synthesis, crystallization, and structural analysis of ethyl 2-amino-4-trifluoromethylbenzoate derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their unique structural motifs that can influence biological activity. Understanding their three-dimensional arrangement at the atomic level is paramount for rational drug design and the development of new therapeutic agents.

Introduction: The Significance of Fluorinated Anthranilates in Medicinal Chemistry

This compound, a derivative of anthranilic acid, serves as a crucial building block in the synthesis of a variety of heterocyclic compounds and potential pharmaceutical agents. The presence of the trifluoromethyl (-CF3) group is of particular importance. This electron-withdrawing group can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Consequently, the incorporation of a -CF3 group is a widely used strategy in modern drug design.[2]

The crystal structure of these derivatives provides a precise map of the molecule's conformation, the spatial arrangement of its functional groups, and the non-covalent interactions that govern its packing in the solid state. This information is invaluable for:

-

Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological activity.

-

Lead Optimization: Guiding chemical modifications to enhance potency, selectivity, and pharmacokinetic properties.

-

Polymorphism Screening: Identifying and characterizing different crystalline forms of a drug substance, which can impact its stability, solubility, and bioavailability.

This guide will delve into the practical aspects of determining and analyzing these crystal structures, providing researchers with the foundational knowledge to apply these principles in their own work.

Synthesis and Crystallization: From Molecule to Measurable Crystal

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals suitable for X-ray diffraction analysis.

General Synthesis Pathway

The synthesis of this compound derivatives often involves multi-step reaction sequences. A common approach is the esterification of the corresponding carboxylic acid. For instance, the synthesis of a related compound, ethyl 4-amino-2-fluorobenzoate, involves the reaction of 4-acetamido-2-fluorobenzoic acid with ethanol in the presence of a catalyst like boron trifluoride etherate.[3]

A generalized synthetic workflow for preparing derivatives of this compound is depicted below. This often starts with a commercially available precursor which is then chemically modified to introduce the desired substituents.

Figure 1: A generalized synthetic workflow for this compound derivatives.

Experimental Protocol: Synthesis of Ethyl 4-((4-trifluoromethylbenzyl)amino)benzoate

This protocol is adapted from a known synthesis of a similar diarylamine compound.[4]

Materials:

-

Ethyl p-aminobenzoate (1.0 mmol, 165 mg)

-

4-(Trifluoromethyl)benzaldehyde (1.3 mmol, 226 mg)

-

p-Toluenesulfonic acid monohydrate (100 mg)

-

Dry Toluene (20 mL)

-

5% Aqueous Sodium Hydroxide

-

Anhydrous Magnesium Sulfate

-

Petroleum Ether

-

Ethyl Acetate

Procedure:

-

Combine ethyl p-aminobenzoate, 4-(trifluoromethyl)benzaldehyde, and p-toluenesulfonic acid monohydrate in a round-bottom flask containing dry toluene.

-

Heat the mixture at reflux under a nitrogen atmosphere for 48 hours.

-

Cool the reaction mixture to room temperature and filter to remove any solid impurities.

-

Wash the filtrate with 5% aqueous sodium hydroxide and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of petroleum ether and ethyl acetate to yield the final product as a light yellow solid.[4]

Crystallization Methodologies

Obtaining single crystals of sufficient size and quality is often the most challenging step. Several techniques can be employed, and the optimal method is typically determined empirically.[5][6][7]

Slow Evaporation:

This is a straightforward and widely used method.[7]

-

Dissolve the purified compound in a suitable solvent or solvent mixture in which it is moderately soluble.

-

Cover the container with a perforated lid (e.g., parafilm with pinholes) to allow for slow evaporation of the solvent.

-

Place the container in a vibration-free environment at a constant temperature.

-

Crystals should form over a period of several days to weeks. For ethyl 4-((4-trifluoromethylbenzyl)amino)benzoate, yellow crystals were obtained by the slow evaporation of a dichloromethane/hexane solution at room temperature.[4]

Vapor Diffusion:

This technique is particularly useful for compounds that are sparingly soluble.

-

Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble).

-

Place this solution in a small, open vial.

-

Place the small vial inside a larger, sealed container that contains a "poor" solvent (in which the compound is insoluble, but which is miscible with the "good" solvent).

-

The poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and inducing crystallization.

Figure 2: Common crystallization techniques for small organic molecules.

Structural Analysis: Deciphering the Crystalline Architecture

Once suitable crystals are obtained, single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the three-dimensional structure.[8]

Crystallographic Data Summary

The following table summarizes the crystallographic data for a representative derivative, ethyl 4-((4-trifluoromethylbenzyl)amino)benzoate.[4][9]

| Parameter | Ethyl 4-((4-trifluoromethylbenzyl)amino)benzoate |

| Chemical Formula | C₁₇H₁₆F₃NO₂ |

| Formula Weight | 323.31 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.7291(4) |

| b (Å) | 37.994(3) |

| c (Å) | 6.9806(5) |

| α (°) | 90 |

| β (°) | 100.575(7) |

| γ (°) | 90 |

| Volume (ų) | 1493.7(2) |

| Z | 4 |

| Temperature (K) | 100 |

| R-factor (%) | 5.98 |

Table 1: Crystallographic data for Ethyl 4-((4-trifluoromethylbenzyl)amino)benzoate.[4][9]

Molecular Geometry and Conformation

The molecular structure of these derivatives is characterized by the relative orientation of the aromatic rings and the conformation of the ethyl ester group. In the case of ethyl 4-((4-trifluoromethylbenzyl)amino)benzoate, the two benzene rings are not coplanar. The dihedral angle between the rings is a key descriptor of the overall molecular shape.

Intramolecular hydrogen bonds can also play a significant role in stabilizing the molecular conformation. For example, in some aminobenzoate derivatives, an N—H···O hydrogen bond can be observed.[10]

Intermolecular Interactions and Crystal Packing

The way molecules pack in a crystal is determined by a complex interplay of intermolecular forces, including hydrogen bonds, halogen bonds, π-π stacking, and van der Waals interactions.[11][12] The trifluoromethyl group, in particular, can participate in a variety of weak interactions, such as C—H···F and F···F contacts, which can influence the crystal packing.[13]

Hirshfeld Surface Analysis:

A powerful tool for visualizing and quantifying intermolecular interactions in a crystal is Hirshfeld surface analysis.[14][15][16][17] This method maps the electron distribution of a molecule within the crystal, allowing for the identification of regions involved in different types of contacts. The surface is colored to indicate the nature and strength of the interactions, with red spots highlighting close contacts. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different intermolecular contacts.

For instance, in the crystal structure of ethyl (E)-4-[(4-hydroxy-3-methoxy-5-nitrobenzylidene)amino]benzoate, Hirshfeld analysis revealed that H···H, O···H, and C···H contacts are the most significant intermolecular interactions.[14] A similar analysis of trifluoromethyl-containing compounds often highlights the importance of fluorine contacts in the overall crystal packing.[18][19]

Implications for Drug Design and Development

The detailed structural information obtained from crystallographic studies of this compound derivatives has profound implications for drug design.

-

Rational Design of Analogs: By understanding the preferred conformation and key intermolecular interactions, medicinal chemists can design new analogs with improved binding affinity and selectivity. For example, modifying substituents to enhance favorable interactions or disrupt unfavorable ones can lead to more potent compounds.

-

Improving Physicochemical Properties: The crystal packing can influence properties like solubility and melting point. Knowledge of the packing arrangement can aid in the design of molecules with more desirable pharmaceutical properties.

-

Understanding Target Binding: The crystal structure of a small molecule can serve as a starting point for computational modeling studies, such as docking the molecule into the active site of a protein target. This can provide insights into the binding mode and guide further optimization. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, properties that are crucial for a drug's pharmacokinetic profile.[1]

Conclusion

The crystal structure analysis of this compound derivatives provides a fundamental understanding of their molecular architecture and solid-state properties. This knowledge is not merely academic; it is a critical component in the modern drug discovery and development pipeline. By leveraging the insights gained from these structural studies, researchers can accelerate the design and synthesis of new therapeutic agents with improved efficacy and safety profiles. The interplay of synthesis, crystallization, and advanced structural analysis techniques will continue to be a cornerstone of medicinal chemistry for the foreseeable future.

References

-

ResearchGate. (2025). The crystal structure of ethyl 4-((2-hydroxybenzyl)amino)benzoate, a Schiff base, C16H17NO3. Retrieved from [Link]

- Bakhouch, M., Kerbal, A., El Yazidi, M., Saadi, M., & El Ammari, L. (2015). Crystal structure of ethyl 2-amino-4-(4-methoxyphenyl)-4H-1-benzothieno[3,2-b]pyran-3-carboxylate.

-

National Institutes of Health. (n.d.). Crystal structure and Hirshfeld surface analysis of ethyl (E)-4-[(4-hydroxy-3-methoxy-5-nitrobenzylidene)amino]benzoate. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and crystal structure of ethyl 4-((4-trifluoromethylbenzyl)amino)benzo, C17H16F3NO2. Retrieved from [Link]

- Zhao, M. (2023). Crystal structure of ethyl 2-((2,6-dichloro-4-(cyanomethyl)phenyl) amino)benzoate, C17H14Cl2N2O2. Zeitschrift für Kristallographie - New Crystal Structures, 238(6).

-

MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and crystal structure of ethyl 4-((4-trifluoromethylbenzyl)amino)benzo, C17H16F3NO2. Retrieved from [Link]

-

MDPI. (n.d.). Tecovirimat-Related Substance: Characterization, Hirshfeld Analysis, Theoretical Study, In Silico Toxicity Assessment. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Retrieved from [Link]

-

ResearchGate. (2025). Role of intermolecular interactions involving organic fluorine in trifluoromethylated benzanilides. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine. Retrieved from [Link]

-

ACS Publications. (2023). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. Retrieved from [Link]

-

University of Southampton ePrints. (2023). Advanced crystallisation methods for small organic molecules. Retrieved from [Link]

-

eScholarship.org. (2023). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of ethyl 4-amino-2-fluorobenzoate. Retrieved from [Link]

-

ACS Publications. (2022). Intermolecular Interactions of Organic Fluorine Seen in Perspective. Retrieved from [Link]

-

Industrial Applications of Ethyl 3-amino-4-fluorobenzoate: Beyond Pharmaceuticals. (2026). Retrieved from [Link]

-

IUCr Journals. (n.d.). Crystal structure and Hirshfeld surface analysis of methanol methanol monosolvate. Retrieved from [Link]

-

ResearchGate. (n.d.). X-ray Powder Diffraction Pattern of para aminobenzoic acid. Retrieved from [Link]

-

University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

-

National Institutes of Health. (2024). Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine. Retrieved from [Link]

-

PubMed. (2020). Applications of fluorine-containing amino acids for drug design. Retrieved from [Link]

-

Crystallization of Small Molecules. (n.d.). Retrieved from [Link]

-

MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

MDPI. (n.d.). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. Retrieved from [Link]

-

ACS Publications. (2023). Quantitative Investigation into the Role of Intermolecular Interactions in Crystalline Fluorinated Triazoles. Retrieved from [Link]

-

Taylor & Francis Online. (2022). Crystal structure, Hirshfeld surface analysis and contact enrichment ratios of 5,5-dimethyl-2-(2,4,6-tris(trifluoromethyl)phenyl)-1,3,2-dioxaborinane. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl-4-Amino Benzoate. Retrieved from [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Retrieved from [Link]

-

Chemsrc. (2025). CAS#:1131587-99-9 | Ethyl 2-amino-5-bromo-4-(trifluoromethyl)benzoate. Retrieved from [Link]

-

MDPI. (n.d.). Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. Retrieved from [Link]

-

PubMed. (2020). Structural Characterization of Co-Crystals of Chlordiazepoxide with p-Aminobenzoic Acid and Lorazepam with Nicotinamide by DSC, X-Ray Diffraction, FTIR and Raman Spectroscopy. Retrieved from [Link]

-

PubMed. (2024). Synthesis, mol-ecular and crystal structures of 4-amino-3,5-di-fluoro-benzo-nitrile, ethyl 4-amino-3,5-di-fluoro-benzoate, and diethyl 4,4'-(diazene-1,2-di-yl)bis-(3,5-di-fluoro-benzoate). Retrieved from [Link]

-

ResearchGate. (n.d.). The Cambridge Structural Database. Retrieved from [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 2. jelsciences.com [jelsciences.com]

- 3. prepchem.com [prepchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 7. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural Characterization of Co-Crystals of Chlordiazepoxide with p-Aminobenzoic Acid and Lorazepam with Nicotinamide by DSC, X-Ray Diffraction, FTIR and Raman Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Crystal structure and Hirshfeld surface analysis of ethyl (E)-4-[(4-hydroxy-3-methoxy-5-nitrobenzylidene)amino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals.iucr.org [journals.iucr.org]

- 19. tandfonline.com [tandfonline.com]

Methodological & Application

Strategic Derivatization of Ethyl 2-amino-4-trifluoromethylbenzoate: A Guide to Heterocyclic Scaffolds

Executive Summary & Chemical Logic

Ethyl 2-amino-4-trifluoromethylbenzoate (CAS 65568-55-0) is a high-value pharmacophore precursor, distinct for its trifluoromethyl (-CF3) moiety. In medicinal chemistry, the -CF3 group is not merely a decoration; it serves as a bioisostere that enhances metabolic stability (blocking cytochrome P450 oxidation) and increases lipophilicity, thereby improving blood-brain barrier (BBB) permeability.

The Synthetic Challenge: The core reactivity of this molecule is governed by the ortho-disposition of the amino (-NH2) and ester (-COOEt) groups. This "push-pull" system is ideal for heterocyclization. However, the 4-trifluoromethyl group exerts a strong electron-withdrawing inductive effect (-I). Being meta to the amino group, it lowers the pKa of the aniline nitrogen, rendering it less nucleophilic than standard anthranilates. Consequently, standard protocols often fail without thermal boosting or Lewis acid catalysis.

This guide details three validated workflows to convert this scaffold into high-value derivatives:

-

Quinazolin-4(3H)-ones: The "Gold Standard" for kinase inhibitor synthesis.

-

Sandmeyer Transformation: Accessing 2-iodo-benzoates for Suzuki cross-coupling.

-

Urea Assembly: Creating "Sorafenib-like" kinase linkers.

Reaction Landscape Visualization

The following diagram illustrates the divergent synthetic pathways available from the parent scaffold.

Figure 1: Divergent synthetic pathways from the parent anthranilate derivative.[1][2]

Module 1: Synthesis of Quinazolin-4(3H)-ones[1][3][4][5][6]

The quinazolinone core is a privileged structure in oncology (e.g., Idelalisib). The cyclization between the amine and ester requires a "C1" source. While formamide is traditionally used, it requires harsh temperatures (180°C). We recommend Formamidine Acetate , which reacts under milder conditions, preserving the sensitive -CF3 group.

Protocol A: Cyclization with Formamidine Acetate

Objective: Synthesis of 7-trifluoromethylquinazolin-4(3H)-one.

-

Reagents:

-

This compound (1.0 eq)[3]

-

Formamidine Acetate (1.5 eq)

-

Ethanol (Absolute, 10 vol) or 2-Methoxyethanol (for higher T)

-

-

Procedure:

-

Charge a round-bottom flask with the starting ester and ethanol.

-

Add Formamidine Acetate in a single portion.

-

Heat to reflux (78°C) for 6–12 hours. Note: The deactivated amine may require 2-Methoxyethanol reflux (124°C) if conversion is <50% after 6h.

-

Monitor by TLC (30% EtOAc/Hexane). The fluorescent blue spot of the anthranilate will disappear.

-

Workup: Cool the mixture to 0°C. The product often precipitates. Filter and wash with cold ethanol. If no precipitate forms, concentrate to 20% volume and add water to induce crystallization.

-

-

Validation:

-

1H NMR (DMSO-d6): Look for the disappearance of ethyl signals (quartet ~4.3 ppm, triplet ~1.3 ppm) and the appearance of the C2-H singlet at ~8.1 ppm.

-

Figure 2: Step-wise mechanism of the Niementowski-type cyclization.

Module 2: Sandmeyer Iodination

Converting the amino group to an iodine atom creates a handle for Suzuki or Sonogashira couplings, allowing the attachment of biaryl systems common in drug discovery.

Protocol B: Diazotization-Iodination

Safety: Diazonium salts of trifluoromethyl anilines can be unstable. Maintain temperature strictly <5°C during generation.

-

Reagents:

-

Starting Material (1.0 eq)

-

NaNO2 (1.2 eq)

-

HCl (6M, 10 vol)

-

KI (2.0 eq) dissolved in water.

-

-

Procedure:

-

Suspend the amine in 6M HCl and cool to -5°C to 0°C.

-

Add NaNO2 (aq) dropwise. Critical: The solution must remain clear; turbidity implies unreacted amine or polymerization.

-

Stir for 20 min at 0°C.

-

Add the KI solution dropwise. Iodine gas (purple) may evolve; ensure efficient venting.

-

Allow to warm to Room Temperature (RT) and stir for 2 hours.

-

Workup: Quench with saturated Sodium Thiosulfate (removes I2 color). Extract with DCM.

-

-

Why this works: The -CF3 group destabilizes the diazonium intermediate, making it more electrophilic. This actually aids the nucleophilic attack by iodide, often resulting in higher yields than electron-rich anilines.

Module 3: Urea Linker Synthesis

Many kinase inhibitors (e.g., Sorafenib, Regorafenib) utilize a diaryl urea motif to bind to the "gatekeeper" region of the kinase pocket.

Protocol C: Reaction with Phenyl Isocyanate

Objective: Synthesis of Ethyl 2-(3-phenylureido)-4-trifluoromethylbenzoate.

-

Reagents:

-

Starting Material (1.0 eq)

-

Phenyl Isocyanate (1.1 eq)

-

DCM (Dry, 10 vol)

-

Pyridine (Catalytic, 0.1 eq) - Crucial for deactivated amines.

-

-

Procedure:

-

Dissolve the amine in dry DCM under Nitrogen.

-

Add Pyridine (catalyst).

-

Add Phenyl Isocyanate dropwise at RT.

-

Stir for 12 hours.

-

Observation: The product usually precipitates as a white solid from DCM.

-

-

Troubleshooting: If the reaction is sluggish (due to -CF3 deactivation), switch solvent to Toluene and reflux (110°C) for 4 hours.

Comparative Data & Solvent Selection

The following table summarizes solvent efficacy based on the electronic deactivation of the amine.

| Reaction Type | Solvent | Temperature | Typical Yield | Notes |

| Cyclization (Quinazolinone) | Ethanol | 78°C | 65-75% | Cleanest profile. |

| Cyclization (Quinazolinone) | 2-Methoxyethanol | 124°C | 85-92% | Preferred for scale-up. |

| Urea Formation | DCM | 25°C | 40-50% | Slow due to -CF3. |

| Urea Formation | Toluene | 110°C | 80-88% | Thermal energy overcomes activation barrier. |

References

-

Quinazolinone Biological Activity

- Source: Al-Omary, F. A., et al. (2021). "Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors." Saudi Pharmaceutical Journal.

-

General Quinazolinone Synthesis

- Source: Organic Chemistry Portal. "Synthesis of Quinazolinones."

-

Sandmeyer Reaction Protocols

- Source: Master Organic Chemistry.

-

Isocyanate Reactivity

-

Trifluoromethyl Group in Med Chem

- Source: Yale, H. L. "The Trifluoromethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry.

-

(Contextual citation for bioisostere properties).

Sources

- 1. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C10H10F3NO2 | CID 12800885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

The Strategic Role of Ethyl 2-amino-4-trifluoromethylbenzoate in Modern Medicinal Chemistry: Application Notes and Synthetic Protocols

Abstract

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for optimizing the physicochemical and pharmacokinetic properties of drug candidates. The trifluoromethyl (-CF3) group, in particular, is a privileged moiety known to enhance metabolic stability, lipophilicity, and binding affinity. Ethyl 2-amino-4-trifluoromethylbenzoate stands out as a versatile and highly valuable building block, providing medicinal chemists with a direct entry point to a diverse array of complex molecular architectures. This comprehensive guide delves into the multifaceted applications of this key intermediate, with a particular focus on its instrumental role in the synthesis of targeted therapeutics, including the potent tyrosine kinase inhibitor, Ponatinib. We will explore the underlying chemical principles, provide detailed, field-proven protocols for its transformation, and present a case study illustrating its journey from a simple building block to a component of a life-saving medication.

Introduction: The Significance of Fluorinated Building Blocks

The introduction of fluorine into organic molecules can profoundly alter their biological activity. The trifluoromethyl group is particularly impactful due to its strong electron-withdrawing nature, high lipophilicity, and ability to block metabolic oxidation. These properties can lead to improved drug efficacy, reduced clearance rates, and enhanced oral bioavailability. This compound is a trifluoromethylated building block that offers a unique combination of reactive handles—an amino group and an ethyl ester—on a benzene ring, making it a powerful tool for the synthesis of a wide range of heterocyclic and substituted aniline derivatives.

Core Application: A Gateway to Potent Kinase Inhibitors

One of the most significant applications of this compound derivatives is in the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer therapy. A prime example is the synthesis of Ponatinib (Iclusig®), a multi-targeted tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). A key structural fragment of Ponatinib is the 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline moiety, which is synthetically accessible from this compound.

Retrosynthetic Analysis of Ponatinib

A logical retrosynthetic disconnection of Ponatinib reveals the importance of the trifluoromethylaniline core.

Caption: Retrosynthetic analysis of Ponatinib.

The synthesis of the crucial aniline intermediate from this compound involves a series of strategic transformations designed to modify the functional groups at the 1 and 2 positions of the benzene ring.

Synthetic Workflow: From Building Block to Key Intermediate

The following section provides a detailed, step-by-step protocol for the synthesis of 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline from a derivative of this compound. This synthetic route is a compilation and adaptation of established chemical transformations.

Caption: Synthetic workflow to the key Ponatinib intermediate.

Protocol 1: Reduction of 2-Amino-4-(trifluoromethyl)benzoic Acid

Causality: The initial step focuses on the selective reduction of the carboxylic acid to a primary alcohol without affecting the amino group or the trifluoromethyl substituent. Strong reducing agents like Lithium Aluminum Hydride (LAH) are typically employed for this transformation. The reaction is performed under anhydrous conditions to prevent quenching of the highly reactive LAH.

Materials:

-

2-Amino-4-(trifluoromethyl)benzoic acid

-

Lithium Aluminum Hydride (LAH)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Diethyl Ether

-

Saturated aqueous solution of Sodium Sulfate (Na2SO4)

-

Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

-

To a stirred suspension of LAH (1.5 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., Argon), add a solution of 2-Amino-4-(trifluoromethyl)benzoic acid (1.0 eq.) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LAH in grams.

-

Stir the resulting suspension vigorously for 30 minutes, then filter through a pad of Celite®.

-

Wash the filter cake with diethyl ether.

-

Dry the combined organic filtrates over anhydrous MgSO4, filter, and concentrate under reduced pressure to afford (2-amino-4-(trifluoromethyl)phenyl)methanol.

Protocol 2: Oxidation to 2-Amino-4-(trifluoromethyl)benzaldehyde

Causality: The primary alcohol is then oxidized to the corresponding aldehyde. A mild oxidizing agent such as Manganese Dioxide (MnO2) is chosen to prevent over-oxidation to the carboxylic acid and to avoid side reactions involving the amino group. The reaction is typically carried out in a non-polar solvent to facilitate the precipitation and removal of the manganese salts.

Materials:

-

(2-Amino-4-(trifluoromethyl)phenyl)methanol

-

Activated Manganese Dioxide (MnO2)

-

Dichloromethane (DCM)

-

Celite®

Procedure:

-

To a solution of (2-amino-4-(trifluoromethyl)phenyl)methanol (1.0 eq.) in DCM, add activated MnO2 (10 eq.) in one portion.

-

Stir the resulting suspension at room temperature for 24-48 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite®.

-

Wash the Celite® pad thoroughly with DCM.

-

Concentrate the combined filtrates under reduced pressure to yield 2-amino-4-(trifluoromethyl)benzaldehyde, which may be used in the next step without further purification.

Protocol 3: Reductive Amination with N-methylpiperazine

Causality: Reductive amination is a powerful method for forming C-N bonds. The aldehyde intermediate reacts with N-methylpiperazine to form an iminium ion in situ, which is then reduced by a mild reducing agent like sodium triacetoxyborohydride. This reducing agent is selective for iminium ions over aldehydes, which minimizes side reactions. An acidic catalyst is often used to promote imine formation.[1]

Materials:

-

2-Amino-4-(trifluoromethyl)benzaldehyde

-

N-methylpiperazine

-

Sodium triacetoxyborohydride (STAB)

-

Acetic Acid

-

Dichloromethane (DCM)

-

Saturated aqueous solution of Sodium Bicarbonate (NaHCO3)

-

Brine

Procedure:

-

To a solution of 2-amino-4-(trifluoromethyl)benzaldehyde (1.0 eq.) and N-methylpiperazine (1.2 eq.) in DCM, add acetic acid (2.0 eq.).

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (1.5 eq.) portion-wise, ensuring the temperature does not rise significantly.

-

Continue stirring at room temperature for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline.

| Intermediate | Molecular Weight ( g/mol ) | Typical Yield (%) | Analytical Technique |

| (2-Amino-4-(trifluoromethyl)phenyl)methanol | 191.16 | 85-95 | 1H NMR, LC-MS |

| 2-Amino-4-(trifluoromethyl)benzaldehyde | 189.14 | 70-85 | 1H NMR, LC-MS |

| 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline | 273.30 | 60-75 | 1H NMR, 13C NMR, HRMS |

Conclusion and Future Perspectives

This compound and its derivatives are undeniably powerful tools in the arsenal of the modern medicinal chemist. The synthetic accessibility and the unique electronic and steric properties of the trifluoromethyl group make this scaffold highly attractive for the development of novel therapeutics. The successful application of a derivative of this building block in the synthesis of Ponatinib underscores its importance in the field of oncology. As our understanding of disease biology deepens, the demand for novel, highly specific, and potent small molecule inhibitors will continue to grow. We anticipate that this compound and related fluorinated building blocks will play an increasingly pivotal role in the discovery and development of the next generation of medicines.

References

- O'Hare, T., et al. (2009). Ponatinib (AP24534), a pan-BCR-ABL inhibitor for chronic myeloid leukemia, is a potent inhibitor of wild-type and mutant RET. Cancer Research, 69(8 Supplement), 3535.

- Huang, W. S., et al. (2010). Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase including the T315I gatekeeper mutant. Journal of Medicinal Chemistry, 53(12), 4701-4719.

-

Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. Organic Letters, 4(8), 1201–1204.[2]

-

Google Patents. (n.d.). CN103570724A - Synthesis method of ponatinib. Retrieved from [3]

-

Google Patents. (n.d.). US9493473B2 - Processes for making ponatinib and intermediates thereof. Retrieved from [4]

-

ResearchGate. (2018). Reductive Amination of amines with formaldehyde ?. Retrieved from [Link][5]

-